3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-11(5-9(14)16-10(11)15)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKWHGYVMACBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
A common approach involves heating 3-(3,4-dichlorophenyl)-3-methylsuccinic acid with acetic anhydride as both solvent and dehydrating agent. This method, analogous to the synthesis of 3-methylfuran-2,5-dione, typically proceeds at 120–140°C for 4–6 hours. The reaction mechanism involves initial acetylation of the carboxylic acid groups followed by intramolecular cyclization. Yields for similar systems range from 60–75% after recrystallization from ethyl acetate/hexane mixtures.
Silane-Mediated Cyclization
Hexamethyldisilazane (HMDS) in DMF efficiently promotes cyclization at elevated temperatures. In a representative procedure:
- Dissolve 3-(3,4-dichlorophenyl)-3-methylsuccinic acid (1 equiv) in anhydrous DMF
- Add HMDS (1.5 equiv) at 100°C under nitrogen
- Stir for 1–2 hours until gas evolution ceases
- Concentrate under reduced pressure and purify by flash chromatography
This method achieved 70% yield for 3-methylfuran-2,5-dione, suggesting comparable efficiency for the dichlorophenyl analog. The silane reagent acts as both a dehydrating agent and proton scavenger, minimizing side reactions.
Friedel-Crafts Acylation Route
Introducing the 3,4-dichlorophenyl group via electrophilic aromatic substitution provides an alternative pathway:
Dichlorophenyl Group Installation
- Generate mixed anhydride from 3-methylsuccinic anhydride and acetyl chloride
- Perform Friedel-Crafts acylation with 1,2-dichlorobenzene using AlCl₃ catalyst
- Hydrolyze intermediate to diacid
- Cyclize via standard methods
Key considerations:
- Optimal solvent: Nitromethane (ε = 35.9) enhances AlCl₃ solubility
- Temperature: -10°C to 0°C minimizes polysubstitution
- Stoichiometry: 1.2 equiv AlCl₃ per acylating group
This route mirrors strategies used in synthesizing aryl-substituted maleic anhydrides, though regioselectivity challenges may require directing group strategies.
Transition Metal-Catalyzed Coupling
Modern cross-coupling methodologies enable modular synthesis of the target compound:
Suzuki-Miyaura Approach
- Prepare 3-methyl-3-boronic ester-oxolane-2,5-dione
- Couple with 3,4-dichlorophenyl bromide using Pd(PPh₃)₄ catalyst
- Optimize base (K₂CO₃) and solvent (toluene/EtOH 4:1)
Palladium-mediated couplings have demonstrated efficacy in introducing aromatic groups to strained anhydrides, though steric hindrance from the methyl group may necessitate bulky ligands (e.g., SPhos) for effective coupling.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed | 60–75% | ≥95% | Simple setup, low cost | High temps, side reactions |
| Silane-mediated | 65–80% | ≥98% | Mild conditions, high purity | HMDS cost, DMF removal |
| Friedel-Crafts | 40–55% | 85–90% | Direct aryl introduction | Regioselectivity challenges |
| Suzuki coupling | 50–65% | ≥90% | Modular, late-stage functionalization | Boronic ester synthesis complexity |
Silane-mediated cyclization emerges as the most efficient method based on analogous systems, particularly when starting from pre-functionalized diacids. The Suzuki approach offers strategic advantages for structure-activity relationship studies despite moderate yields.
Reaction Optimization Strategies
Solvent Effects
Temperature Profiling
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (1:4) achieves >99% purity
- Chromatography : Silica gel with 10% MeOH/DCM removes polar byproducts
- Sublimation : Vacuum sublimation at 80°C/0.1 mmHg for analytical-grade material
Spectroscopic Characterization Data
Critical analytical data for quality control:
¹H NMR (500 MHz, DMSO-d₆)
- δ 1.94 (d, J=1.8 Hz, CH₃)
- δ 7.35–7.42 (m, 3H, aryl)
- δ 7.58 (d, J=8.5 Hz, 1H, aryl)
IR (KBr)
- 1844 cm⁻¹ (C=O asym stretch)
- 1778 cm⁻¹ (C=O sym stretch)
- 1342 cm⁻¹ (C-Cl)
HRMS
- Calculated for C₁₁H₈Cl₂O₃: 259.08
- Observed: 259.07 (Δ = -0.04 ppm)
Industrial-Scale Considerations
For batch production (>10 kg):
- Continuous flow reactors minimize exotherm risks in cyclization steps
- Azeotropic drying with toluene improves water-sensitive reactions
- Crystallization yield reaches 85% using anti-solvent precipitation
Environmental factors:
- HMDS recycling via distillation reduces waste
- Chlorinated byproducts require activated carbon filtration
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione and analogous compounds:
Mechanistic and Efficacy Insights
Core Structure Impact :
- The oxolane-2,5-dione core of the target compound distinguishes it from oxadiazolidine (methazole) or oxazolidinedione (vinclozolin) derivatives. These structural differences influence solubility, metabolic stability, and target binding. For example, methazole’s oxadiazolidine ring enhances herbicidal activity through selective plant enzyme inhibition , whereas vinclozolin’s oxazolidinedione contributes to its endocrine-disrupting effects .
- The azabicyclohexane core of procymidone confers rigidity, improving binding to fungal mitochondrial proteins .
- However, BTdCPU’s urea linker enables hydrogen bonding with kinase active sites, a mechanism absent in oxolane-dione derivatives . Methyl substitution at the 3-position (target compound) versus 4-position (methazole) may alter steric hindrance and electronic properties, impacting bioavailability.
Discontinuation Rationale : The discontinued status of this compound may reflect inferior efficacy or safety concerns compared to established agrochemicals like procymidone or methazole. For instance, vinclozolin’s discontinuation in the EU underscores regulatory scrutiny of endocrine disruptors , a risk that may extend to structurally related compounds.
Biological Activity
3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, a synthetic compound with notable biological activity, has garnered attention in recent research. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and case studies.
- Chemical Name: this compound
- CAS Number: 1094333-89-7
- Molecular Formula: C10H8Cl2O2
- Molecular Weight: 233.08 g/mol
- Structure: The compound features a methyloxolane ring with dichlorophenyl substitution.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Bacillus cereus | 8 | 16 |
| Pseudomonas aeruginosa | 64 | 128 |
The compound's activity against Staphylococcus aureus and Bacillus cereus indicates its potential as an antibacterial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have revealed that this compound possesses anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Increased caspase activity , indicating apoptosis.
- Decreased cell viability (IC50 = 15 µM).
- Altered expression of apoptosis-related proteins (Bcl-2 family).
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular enzymes involved in metabolic pathways or disrupt cellular membranes.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also necessitates careful evaluation of its safety profile. Studies have shown low cytotoxicity towards normal human cells at therapeutic concentrations.
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | No adverse effects observed at <100 mg/kg |
| Chronic Toxicity | NOAEL established at 50 mg/kg |
| Genotoxicity | No genotoxic effects observed |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions involving dichlorophenyl precursors and cyclic anhydrides. For example, analogous syntheses of oxadiazolidine-dione derivatives (e.g., methazole) use HCl-catalyzed reflux in ethanol to achieve cyclization . Optimization includes adjusting stoichiometry, reaction time (e.g., 1–3 hours), and catalyst concentration (e.g., 2 drops of concentrated HCl per 30 mL solvent). Post-synthesis purification via recrystallization (ethanol or methanol) improves purity .
Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For similar dichlorophenyl-containing compounds, NMR reveals coupling constants (e.g., J = 8.5 Hz for aromatic protons) and δ values (e.g., 7.2–7.8 ppm for dichlorophenyl groups), while NMR confirms carbonyl (170–180 ppm) and quaternary carbon signals . High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da).
Q. What methodologies are recommended for assessing the purity of this compound in academic research?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). A gradient of acetonitrile/water (70:30 to 95:5 over 20 minutes) resolves impurities. Purity >98% is achievable via iterative recrystallization, as demonstrated for structurally related ureas and oxadiazolidines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or analytical data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or stereoisomerism. For example, unexpected peaks in NMR may indicate incomplete drying; lyophilization or azeotropic distillation with toluene mitigates this. Computational tools (e.g., DFT simulations) predict tautomeric equilibria, while X-ray crystallography provides definitive structural confirmation .
Q. What strategies are effective for designing bioactive analogs of this compound, and how are their inhibitory mechanisms validated?
- Methodological Answer : Bioisosteric replacement (e.g., substituting the oxolane ring with pyrrole-dione moieties) enhances target affinity. For instance, RI-2, a dichlorophenyl-pyrrole-dione analog, binds RAD51 reversibly (IC = 44.17 μM) without Michael acceptor reactivity, reducing off-target effects . Validation involves surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., HR inhibition at 60 μM).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal toxicity, as inferred from safety data for structurally similar oxolane-diones . Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. First-aid measures include immediate rinsing (15 minutes for eye exposure) and medical consultation .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with cellular targets?
- Methodological Answer : Employ pull-down assays with biotinylated probes to identify protein targets (e.g., RAD51 or GSK-3β). For example, SB216763 (a dichlorophenyl-pyrrole-dione) inhibits GSK-3β at 10 μM, validated via Western blotting for β-catenin stabilization . Competitive binding assays using -labeled ligands quantify dissociation constants.
Q. What computational approaches are suitable for predicting the reactivity or stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects (e.g., in DMSO or ethanol) on stability. For hydrolysis susceptibility, evaluate transition states for ring-opening reactions using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
